molecular formula C26H54 B166357 Hexacosane CAS No. 630-01-3

Hexacosane

Cat. No.: B166357
CAS No.: 630-01-3
M. Wt: 366.7 g/mol
InChI Key: HMSWAIKSFDFLKN-UHFFFAOYSA-N
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Description

Hexacosane is a saturated hydrocarbon with the chemical formula C26H54 . It belongs to the class of alkanes, which are characterized by single bonds between carbon atoms. This compound is a long-chain alkane with 26 carbon atoms, making it a significant component in various natural waxes and oils. It is typically found in the cuticular waxes of plants and insects, contributing to their protective barrier properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexacosane can be synthesized through the catalytic hydrogenation of higher alkenes or alkynes. The process involves the addition of hydrogen (H2) in the presence of a metal catalyst such as palladium, platinum, or nickel. The reaction is typically carried out under high pressure and temperature to ensure complete hydrogenation.

Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. The process involves the fractional distillation of crude oil, where this compound is separated based on its boiling point. Additionally, this compound can be extracted from natural sources such as beeswax and plant waxes through solvent extraction and purification techniques.

Chemical Reactions Analysis

Types of Reactions: Hexacosane primarily undergoes reactions typical of alkanes, including:

    Oxidation: this compound can be oxidized to form alcohols, aldehydes, and carboxylic acids. This reaction is often carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

    Combustion: Like other hydrocarbons, this compound undergoes combustion in the presence of oxygen (O2) to produce carbon dioxide (CO2) and water (H2O), releasing energy in the form of heat.

    Substitution: this compound can participate in halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under the influence of ultraviolet light or heat.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4), and oxygen (O2) under elevated temperatures.

    Combustion: Oxygen (O2) at high temperatures.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of ultraviolet light or heat.

Major Products Formed:

    Oxidation: Alcohols, aldehydes, and carboxylic acids.

    Combustion: Carbon dioxide (CO2) and water (H2O).

    Substitution: Halogenated alkanes (e.g., chlorinated or brominated this compound).

Scientific Research Applications

Hexacosane has a wide range of applications in scientific research:

    Chemistry: this compound is used as a standard in gas chromatography for the calibration of retention times. It is also employed in the study of phase change materials due to its well-defined melting and boiling points.

    Biology: In biological research, this compound is used to study the composition and function of cuticular waxes in plants and insects. It helps in understanding the protective mechanisms and water retention properties of these organisms.

    Medicine: this compound is investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles for controlled release of therapeutic agents.

    Industry: this compound is utilized in the production of cosmetics, candles, and lubricants. Its stability and hydrophobic nature make it an ideal component in these products.

Comparison with Similar Compounds

  • Pentacosane (C25H52): Slightly shorter chain length, used in similar applications but with different thermal properties.
  • Heptacosane (C27H56): Slightly longer chain length, also used in waxes and phase change materials.
  • Octacosane (C28H58): Longer chain length, with higher melting and boiling points, used in specialized industrial applications.

Hexacosane’s distinct properties and versatility make it a valuable compound in various scientific and industrial fields. Its role in natural systems and synthetic applications underscores its importance in both research and practical applications.

Properties

IUPAC Name

hexacosane
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InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
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InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC
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Molecular Formula

C26H54
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DSSTOX Substance ID

DTXSID7060883
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Molecular Weight

366.7 g/mol
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Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products., Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS]
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Boiling Point

774 °F at 760 mmHg (NTP, 1992), 415 °C
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Solubility

Very soluble in benzene, ligroin, chloroform
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Density

0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7783 g/cu cm at 60 °C
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Vapor Pressure

VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C, 4.69X10-07 mm Hg at 25 °C (extrapolated)
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Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether

CAS No.

630-01-3
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Melting Point

133.5 °F (NTP, 1992), 56.09 °C
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